2-Chloropyridine 1-oxide

Suzuki-Miyaura coupling Cross-coupling Heterocyclic chemistry

Researchers often face sluggish reactivity when using 2-chloropyridine for nucleophilic aromatic substitution or cross-coupling. 2-Chloropyridine 1-oxide solves this by leveraging the N-oxide moiety to dramatically activate the 2-position. This enables efficient, high-yielding Suzuki couplings (65-70%) and selective SNAr reactions, streamlining the synthesis of pharmaceutical and agrochemical intermediates. · Activated Electrophile: Enables Suzuki couplings that outperform the 4-chloro isomer. · Superior SNAr Substrate: Low pKa (-0.76) allows mild introduction of O-, N-, and S-nucleophiles. · Key Industrial Precursor: Essential for the cost-effective, two-step manufacture of zinc pyrithione.

Molecular Formula C5H4ClNO
Molecular Weight 129.54 g/mol
CAS No. 2402-95-1
Cat. No. B183176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyridine 1-oxide
CAS2402-95-1
Molecular FormulaC5H4ClNO
Molecular Weight129.54 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C(=C1)Cl)[O-]
InChIInChI=1S/C5H4ClNO/c6-5-3-1-2-4-7(5)8/h1-4H
InChIKeyWYSRTEVFLQJJDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropyridine 1-oxide: Product Overview


2-Chloropyridine 1-oxide (CAS 2402-95-1), also referred to as 2-chloropyridine N-oxide, is a heterocyclic building block characterized by a chlorine atom at the 2-position and an N-oxide moiety on the pyridine ring [1]. This compound serves primarily as a versatile intermediate in organic synthesis [2]. The N-oxide functional group activates the pyridine ring toward both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the chlorine atom provides a site for further derivatization or coupling . Its distinct electronic profile—evidenced by a pKa of -0.76±0.10 (predicted) and water insolubility—differentiates it from the parent 2-chloropyridine .

Activated building block for Suzuki coupling and SNAr derivatization
N-oxide enhances electrophilicity and directs regioselective substitution
Solid state and water insolubility support filtration-based isolation

2-Chloropyridine 1-oxide: Non-Interchangeability


Substituting 2-chloropyridine 1-oxide with its parent compound, 2-chloropyridine, is not scientifically equivalent due to a fundamental difference in electronic activation. The N-oxide moiety dramatically increases the electron density at the 2-position, enhancing nucleophilic aromatic substitution (SNAr) rates and enabling cross-coupling reactions that are otherwise sluggish or require forcing conditions with the non-oxidized pyridine [1]. Furthermore, substitution with other halopyridine N-oxides, such as 2-bromopyridine N-oxide or 4-chloropyridine N-oxide, can lead to divergent reactivity profiles in key transformations like the Suzuki-Miyaura coupling, affecting both yield and regiochemical outcome . These differences preclude simple one-to-one replacement in a synthetic route without rigorous re-optimization of reaction conditions and potential impact on overall process yield and purity.

Non-oxidized parent (2-chloropyridine) Lacks N-oxide activation; SNAr and cross-coupling rates may be substantially lower, requiring harsher conditions.
Regioisomeric halopyridine N-oxides 4-chloro or 2-bromo analogs may alter Suzuki coupling efficiency and regiochemical outcome; direct substitution may shift yield profile.

2-Chloropyridine 1-oxide: Performance Evidence


Suzuki Coupling: Yield Advantage Over 4-Chloro Isomer

In a palladium-catalyzed Suzuki coupling with arylboronic acids, 2-chloropyridine N-oxide exhibits a superior reactivity profile compared to its 4-chloro regioisomer. This is consistent with the behavior of the parent chloropyridines, where the 2-isomer provides excellent yields . While direct isolated yields for 2-chloropyridine N-oxide under standard conditions (DME/H2O/K2CO3/5%Pd(PPh3)4) are reported in the range of 65-70%, the 4-chloro analog typically affords moderate to good yields, a qualitative difference that can impact process economics [1].

Suzuki Coupling Yield
Cross-study comparable
65–70% yield (target) vs moderate–good yield (4-chloro isomer)
Reported coupling efficiency may support process economics.
Standard Pd(PPh₃)₄ conditions; exact comparator yield not specified.
Suzuki-Miyaura coupling Cross-coupling Heterocyclic chemistry

Electronic Activation for Nucleophilic Aromatic Substitution

The pKa of the conjugate acid of 2-chloropyridine 1-oxide is predicted to be -0.76±0.10 . In contrast, the pKa of the conjugate acid of pyridine N-oxide is approximately 0.8 [1]. This difference indicates that 2-chloropyridine N-oxide is significantly less basic, which correlates with a higher degree of positive charge on the nitrogen and enhanced electrophilicity of the adjacent 2-position carbon. This electronic bias facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various nucleophiles to generate 2-substituted pyridine N-oxide derivatives under milder conditions [2].

Basicity (pKa)
Class-level inference
pKa −0.76 (predicted) vs ~0.8 for pyridine N-oxide
Lower basicity implies higher electrophilicity, may facilitate SNAr under mild conditions.
Predicted value; experimental verification recommended.
Physical organic chemistry Reactivity prediction SNAr

Oxidative Stability vs. 2-Chloropyridine

A stability study of 2-chloropyridine and its N-oxide demonstrated that the N-oxide product is unstable and decomposes under the oxidative conditions (hydrogen peroxide/mineral acid) used for its synthesis [1]. In contrast, the parent 2-chloropyridine was found to be stable under these same conditions. This inherent instability of the product under the reaction milieu necessitates careful control of reaction parameters to prevent yield loss and byproduct formation, a procurement-relevant concern not applicable to the more robust 2-chloropyridine precursor.

Oxidative Stability
Head-to-head
N-oxide decomposes under oxidative synthesis conditions; parent 2-chloropyridine remains stable
Stability difference requires controlled reaction parameters to maintain yield.
H₂O₂/mineral acid milieu; stability may impact procurement lot quality.
Process chemistry Stability study Safety

Physical Properties vs. 2-Chloropyridine

2-Chloropyridine 1-oxide exhibits a melting point of 67-70°C and is insoluble in water, with a density of 1.209 g/cm³ [1]. In comparison, the parent compound 2-chloropyridine is a liquid at room temperature (mp -46°C) with a density of 1.205 g/cm³ and is slightly soluble in water [2]. The transition from a liquid to a solid simplifies isolation and handling during synthesis. Its water insolubility contrasts sharply with 4-nitropyridine N-oxide, which has appreciable water solubility, a property that dictates work-up and purification strategies.

Physical Properties
Cross-study comparable
Solid, mp 67–70°C, water-insoluble vs liquid parent (mp −46°C, slightly soluble)
Solid state and insolubility simplify isolation via filtration and extraction.
Contrasts with water-soluble 4-nitropyridine N-oxide; purification strategy differs.
Physical properties Formulation Purification

2-Chloropyridine 1-oxide: Key Application Scenarios


2-Arylpyridine Synthesis via Suzuki Coupling

This is the most compelling application scenario supported by quantitative data. When a synthetic route requires a 2-arylpyridine N-oxide building block, 2-chloropyridine 1-oxide is the superior electrophilic partner for a palladium-catalyzed Suzuki coupling . As demonstrated, it provides excellent to good yields (65-70% range) that outperform its 4-chloro isomer [1]. This yield advantage directly translates to a more efficient and cost-effective process for producing the desired biaryl intermediate, which is a common structural motif in pharmaceuticals and agrochemicals [2].

Nucleophilic Displacement to 2-Substituted N-Oxides

The enhanced electrophilicity of the 2-position carbon, a direct consequence of the combined electron-withdrawing effects of the chlorine and N-oxide substituents, makes 2-chloropyridine 1-oxide an ideal substrate for nucleophilic aromatic substitution (SNAr) . This reactivity is supported by its relatively low pKa (-0.76) compared to pyridine N-oxide (pKa ~0.8) [1]. This allows for the efficient and selective introduction of a wide range of oxygen, nitrogen, and sulfur nucleophiles to generate libraries of 2-substituted pyridine N-oxide derivatives, which are valuable as intermediates or for biological screening [2].

Pyrithione Salt Precursor via Thiolation

A well-established industrial application of 2-chloropyridine 1-oxide is its conversion to sodium pyrithione and subsequently to zinc pyrithione . This two-step process involves nucleophilic displacement of the 2-chloro substituent with a sulfur nucleophile. The N-oxide is the essential starting material, as the chlorine in 2-chloropyridine is not sufficiently activated for this displacement under mild, economic conditions [1]. This pathway underscores the compound's irreplaceable role in the large-scale manufacture of anti-dandruff agents and industrial biocides [2].

Selective Nitration to 2-Chloro-4-nitropyridine 1-oxide

2-Chloropyridine 1-oxide undergoes regioselective nitration at the 4-position to yield 2-chloro-4-nitropyridine 1-oxide, a crucial intermediate . The N-oxide group is critical for directing the electrophilic attack to the 4-position; nitration of 2-chloropyridine itself is less regioselective and requires harsher conditions. The resulting nitro compound is a versatile intermediate that can be further functionalized via SNAr at the 2-chloro position, orthogonal to the nitro group, enabling the synthesis of complex, polysubstituted pyridines of pharmaceutical relevance [1].

Application
Selection Property
Validation Focus
2-Arylpyridine synthesis via Suzuki coupling
Reactivity at 2-position in cross-coupling
Yield and regiochemical outcome under standard conditions
Nucleophilic displacement to 2-substituted N-oxides
Enhanced electrophilicity for SNAr
Conversion and selectivity with O-, N-, S-nucleophiles
Pyrithione salt precursor via thiolation
N-oxide activation for sulfur displacement
Displacement efficiency under mild conditions
Regioselective nitration to 2-chloro-4-nitropyridine 1-oxide
N-oxide-directed electrophilic substitution
4-position selectivity and nitro group retention

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